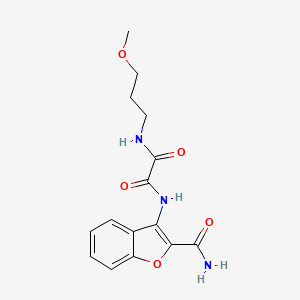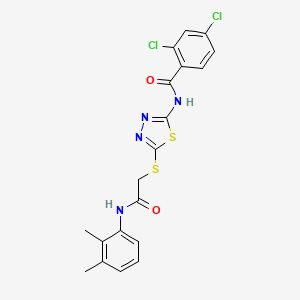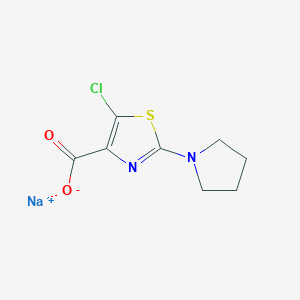![molecular formula C9H15ClO4S B2474339 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride CAS No. 2166999-86-4](/img/structure/B2474339.png)
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride” is a chemical compound with the CAS Number: 2166999-86-4 . It has a molecular weight of 254.73 . The IUPAC name for this compound is (1,8-dioxaspiro[4.5]decan-2-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15ClO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2 .Scientific Research Applications
Synthesis of Organic Compounds
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride is used in the synthesis of various organic compounds. For example, its derivatives, like 1,4-Dioxaspiro[4.5]decan-8-one, are used as bifunctional synthetic intermediates in creating pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006). Additionally, 1,4-dioxaspiro[4.5]decane-2-methanol, a variant of the compound, is used in processes to protect hydroxyl groups of glycerol, thereby preventing the formation of side products in specific chemical processes (Catarina I. Melo, A. Rodrigues, R. Bogel-Łukasik, Ewa Bogel-Łukasik, 2012).
Stereochemical Control in Synthesis
The compound plays a crucial role in stereochemically controlled syntheses. Studies have shown that single enantiomers and diastereoisomers of various dioxaspirodecanes can be prepared with good yield and controlled stereochemistry, which is vital in the synthesis of many organic compounds (J. Eames, M. Heras, R. Jones, S. Warren, 1996).
Enantioselective Synthesis
This compound derivatives are also employed in organocatalytic enantioselective synthesis. This application is critical in producing chiral compounds, which have significant implications in pharmaceutical chemistry and materials science (Henry H Nguyen, S. Oh, H. Henry-Riyad, Diana Sepúlveda, D. Romo, 2012).
Protecting and Activating Groups in Amine Synthesis
Another notable application is its use as a sulfonating agent for amines, particularly in the synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl derivatives. These compounds serve as versatile protecting and activating groups in amine synthesis, demonstrating the chemical's versatility in organic synthesis (Izumi Sakamoto, Norimasa Izumi, Taeko Yamada, T. Tsunoda, 2006).
properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYWIFNSCWRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2474256.png)
![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)



![3-(4-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2474262.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)
![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)



![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)